molecular formula C11H20F2N2O2 B14803514 tert-butyl (2S)-6,6-difluoro-2-methyl-1,4-diazepane-1-carboxylate

tert-butyl (2S)-6,6-difluoro-2-methyl-1,4-diazepane-1-carboxylate

Cat. No.: B14803514
M. Wt: 250.29 g/mol
InChI Key: UIDGFLNKIAHEKX-QMMMGPOBSA-N
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Description

Tert-butyl (2S)-6,6-difluoro-2-methyl-1,4-diazepane-1-carboxylate is a synthetic organic compound characterized by its unique structure, which includes a tert-butyl group, two fluorine atoms, and a diazepane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl (2S)-6,6-difluoro-2-methyl-1,4-diazepane-1-carboxylate typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of tert-butyl 2-amino-2-methylpropanoate with a difluorinated diazepane derivative under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve the use of flow microreactor systems, which offer advantages in terms of efficiency, scalability, and sustainability. These systems allow for precise control over reaction conditions, leading to higher yields and reduced waste .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl (2S)-6,6-difluoro-2-methyl-1,4-diazepane-1-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions typically involve controlled temperatures, appropriate solvents, and catalysts to ensure high selectivity and yield .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of functionalized derivatives .

Scientific Research Applications

Tert-butyl (2S)-6,6-difluoro-2-methyl-1,4-diazepane-1-carboxylate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of tert-butyl (2S)-6,6-difluoro-2-methyl-1,4-diazepane-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other tert-butyl esters and diazepane derivatives, such as tert-butyl (2S)-2-methyl-1,4-diazepane-1-carboxylate and tert-butyl (2S)-6-fluoro-2-methyl-1,4-diazepane-1-carboxylate .

Uniqueness

Tert-butyl (2S)-6,6-difluoro-2-methyl-1,4-diazepane-1-carboxylate is unique due to the presence of two fluorine atoms, which can significantly influence its chemical reactivity and biological activity. This fluorination can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets .

Properties

Molecular Formula

C11H20F2N2O2

Molecular Weight

250.29 g/mol

IUPAC Name

tert-butyl (2S)-6,6-difluoro-2-methyl-1,4-diazepane-1-carboxylate

InChI

InChI=1S/C11H20F2N2O2/c1-8-5-14-6-11(12,13)7-15(8)9(16)17-10(2,3)4/h8,14H,5-7H2,1-4H3/t8-/m0/s1

InChI Key

UIDGFLNKIAHEKX-QMMMGPOBSA-N

Isomeric SMILES

C[C@H]1CNCC(CN1C(=O)OC(C)(C)C)(F)F

Canonical SMILES

CC1CNCC(CN1C(=O)OC(C)(C)C)(F)F

Origin of Product

United States

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